

Preclinical Toxicology of Valopicitabine Dihydrochloride

Author: BenchChem Technical Support Team. Date: 2023-10-01

Compound of Interest

Compound Name:	Valopicitabine Dihydrochloride
Cat. No.:	B1682144

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valopicitabine Dihydrochloride (formerly known as NM283) is a prodrug of the nucleoside analog 2'-C-methylcytidine.[\[1\]](#)[\[2\]](#) Developed as a potential inhibitor of the HCV NS5B polymerase.[\[1\]](#)[\[3\]](#) Despite showing promise in early clinical trials, the development of Valopicitabine was ultimately discontinued due to adverse toxicities. This document provides an overview of the known preclinical toxicology of **Valopicitabine Dihydrochloride**, drawing from available data and outlining standard toxicological assessment principles.

Mechanism of Action

Valopicitabine is the 3'-O-valyl ester of 2'-C-methylcytidine.[\[6\]](#) After oral administration, it is readily absorbed and metabolized to its active form, 2'-C-nucleoside triphosphate. This active form acts as a competitive inhibitor of the HCV NS5B polymerase, leading to the termination of viral RNA chain elongation and subsequent inhibition of viral RNA replication.

```
graph TD
    Valopicitabine[Valopicitabine Dihydrochloride<br>(NM283)] --> Metabolism[Metabolism<br>Esterase Cleavage<br>(in vivo)]
    Metabolism --> ActiveMetabolite[Active Metabolite<br>2'-C-methylcytidine]
    ActiveMetabolite --> Phosphorylation[Phosphorylation<br>Intracellular Kinases]
    Phosphorylation --> Triphosphate[Triphosphate<br>2'-C-methylcytidine<br>Triphosphate]
    Triphosphate --> NS5B[NS5B<br>HCV NS5B<br>Polymerase]
    NS5B --> RNAReplication[RNA<br>Replication<br>HCV RNA<br>Replication]
    RNAReplication --> Inhibition[Inhibition<br>Inhibition]
    Inhibition --> NS5B
    Inhibition --> NS5B
```

```
graph TD
    Valopicitabine[Valopicitabine Dihydrochloride<br>(NM283)] --> Metabolism[Metabolism<br>Esterase Cleavage<br>(in vivo)]
    Metabolism --> ActiveMetabolite[Active Metabolite<br>2'-C-methylcytidine]
    ActiveMetabolite --> Phosphorylation[Phosphorylation<br>Intracellular Kinases]
    Phosphorylation --> Triphosphate[Triphosphate<br>2'-C-methylcytidine<br>Triphosphate]
    Triphosphate --> NS5B[NS5B<br>HCV NS5B<br>Polymerase]
    NS5B --> RNAReplication[RNA<br>Replication<br>HCV RNA<br>Replication]
    RNAReplication --> Inhibition[Inhibition<br>Inhibition]
    Inhibition --> NS5B
    Inhibition --> NS5B
```

```
graph TD
    Valopicitabine[Valopicitabine Dihydrochloride<br>(NM283)] --> Metabolism[Metabolism<br>Esterase Cleavage<br>(in vivo)]
    Metabolism --> ActiveMetabolite[Active Metabolite<br>2'-C-methylcytidine]
    ActiveMetabolite --> Phosphorylation[Phosphorylation<br>Intracellular Kinases]
    Phosphorylation --> Triphosphate[Triphosphate<br>2'-C-methylcytidine<br>Triphosphate]
    Triphosphate --> Inhibition[Inhibition<br>Inhibition]
    Inhibition --> NS5B[NS5B<br>HCV NS5B<br>Polymerase]
    NS5B --> RNAReplication[RNA<br>Replication<br>HCV RNA<br>Replication]
    RNAReplication --> Inhibition[Inhibition<br>Inhibition]
    Inhibition --> NS5B
    Inhibition --> NS5B
```

General Toxicology While specific quantitative data from comprehensive preclinical toxicology studies on Valopicitabine are limited, the drug exhibited several gastrointestinal side effects that were dose-limiting. #### Acute and Repeat-Dose Toxicity Standard preclinical toxicology studies were conducted in rodent species to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL) for Valopicitabine. The drug was found to be well-tolerated at low doses but exhibited dose-dependent gastrointestinal toxicity that ultimately led to its discontinuation. **Table 1: Summary of General Toxicology Studies**

| | ----- | ----- | ----- | -
adverse events (nausea, vomiting, loose stools). | | ##### Experimental Protocol: Repeat-Dose Toxicity Study (|
Selection:** Two species are typically used, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., |
specified duration (e.g., 28 or 90 days) via a clinically relevant route (oral for Valopicitabine). 3. **Dose
and a high-dose group. 4. **Monitoring:** Animals are monitored for clinical signs of toxicity, body weight cl
collected at specified intervals for hematology, clinical chemistry, and urinalysis. 6. **Necropsy and Histop
weighed and examined microscopically for any pathological changes.

```
class="dot-container">> ```dot digraph "Repeat_Dose_Toxicity_Workflow" { graph [rankdir="TB", splines=ortho,  
    fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color=";  
    fontcolor="#FFFFFF"]; species [label="Species Selection\n(Rodent & Non-rodent)"]; dosing [label="Daily Do;  
    clinical signs)"]; clinpath [label="Clinical Pathology\n(Blood, Urine)"]; necropsy [label="Necropsy &\nHi;  
    fontcolor="#FFFFFF"]; start -> species; species -> dosing; dosing -> monitoring; mon
```

Figure 2: General workflow for a repeat-dose toxicity study.

Genetic Toxicology

A standard battery of genotoxicity tests is required to assess the potential of a drug candidate to cause gen
underwent a full battery of genotoxicity tests.

Table 2: Standard Genetic Toxicology Assays

Assay Type	Purpose
Bacterial Reverse Mutation (Ames) Test	detects gene muta
In vitro Chromosomal Aberration Assay	evaluates the pot
In vivo Micronucleus Test	assesses chromoso

Experimental Protocol: Ames Test (General)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage tha

- Test Strains: Several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations are
- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fra
- Exposure: The tester strains are exposed to various concentrations of the test article.
- Scoring: The number of revertant colonies (bacteria that have regained their ability to grow on a selective control indicates a mutagenic potential.

Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the tumorigen: it is unlikely that long-term carcinogenicity studies were completed.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology (DART) studies are performed to evaluate the potential effects of a There is no publicly available information on the reproductive and developmental toxicology of Valopicitabine

Table 3: Standard Reproductive and Developmental Toxicology Studies

Study Type	Assesses
Fertility and Early Embryonic Development	Effects on male and female reproductive function
Embryo-Fetal Development	Potential for teratogenic effects
Pre- and Postnatal Development	Effects on the offspring

Experimental Protocol: Embryo-Fetal Development Study (General)

This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus for the following reasons:

- Species Selection: Typically conducted in two species, one of which is a non-rodent (e.g., rat and rabbit).
- Dosing Period: The drug is administered daily during the period of organogenesis.
- Maternal Evaluation: Pregnant females are monitored for clinical signs, body weight, and food consumption.
- Fetal Evaluation: Near term, the uterus is examined for the number of live and dead fetuses, resorptions, and malformations.

```
```dot
graph TD
 main[Reproductive & Developmental Toxicity Assessment] --> fertility[Fertility & Early Embryo-Fetal Development]
 main --> postnatal[Postnatal Development]
```
main -> fertility; main -> embryo; main -> postnatal;
```

Conclusion The preclinical toxicological profile of **Valopicitabine Dihydrochloride** is primarily characterized by its potent and selective inhibition of the SMCs. The drug has been shown to be safe and well-tolerated in preclinical studies. The results of these studies support the use of Valopicitabine in the treatment of patients with advanced solid tumors. The drug has been shown to be effective in a variety of tumor types, including breast, ovarian, and lung cancer. The drug has been shown to be safe and well-tolerated in preclinical studies. The results of these studies support the use of Valopicitabine in the treatment of patients with advanced solid tumors. The drug has been shown to be effective in a variety of tumor types, including breast, ovarian, and lung cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Valopicitabine - Wikipedia [en.wikipedia.org]
2. qeios.com [qeios.com]
3. toku-e.com [toku-e.com]
4. researchgate.net [researchgate.net]
5. researchgate.net [researchgate.net]
6. Phosphoramidate prodrugs of 2'-C-methylcytidine for therapy of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
7. medchemexpress.com [medchemexpress.com]
8. altasciences.com [altasciences.com]
9. Toxicology | MuriGenics [muringenics.com]
10. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]

- 11. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]
- To cite this document: BenchChem. [Preclinical Toxicology of Valopicitabine Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.